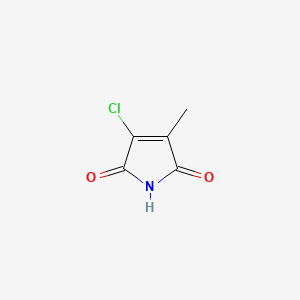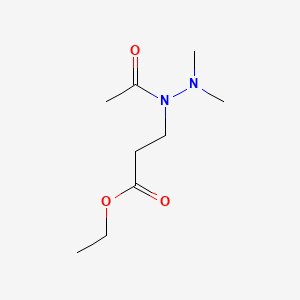
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a hydrazino group substituted with an acetyl and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester typically involves multiple steps. One common method starts with the esterification of propanoic acid to form ethyl propanoate. This is followed by the introduction of the hydrazino group through a hydrazinolysis reaction, where hydrazine is reacted with the ester. The final step involves acetylation of the hydrazino group using acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include propanoic acid derivatives or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted hydrazino derivatives can be formed.
科学的研究の応用
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler analog with a similar propanoic acid backbone but lacking the hydrazino and acetyl groups.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Another related compound with a cyclopropane ring and similar substituents.
Uniqueness
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is unique due to the presence of the hydrazino group substituted with acetyl and methyl groups. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
特性
CAS番号 |
96804-50-1 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.25 g/mol |
IUPAC名 |
ethyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-5-14-9(13)6-7-11(8(2)12)10(3)4/h5-7H2,1-4H3 |
InChIキー |
SEWJNNOGQYVCQN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(C(=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
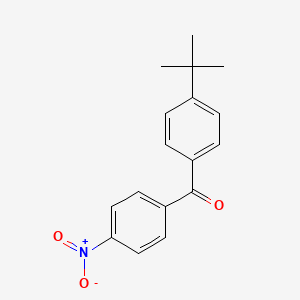






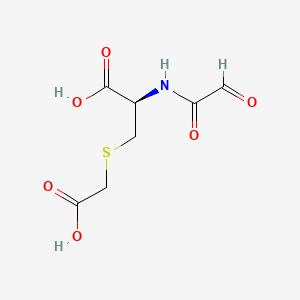

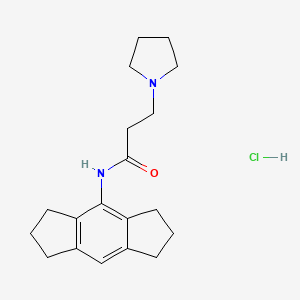
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
